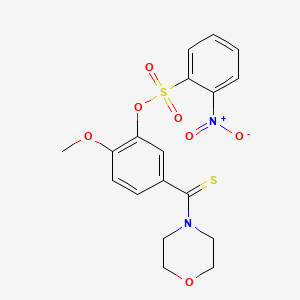
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-NBS, is a chemical compound that has been widely used in scientific research. It is a nitrobenzenesulfonate derivative that is commonly used as a reagent for the selective labeling of proteins and peptides.
Mécanisme D'action
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate selectively labels proteins and peptides at cysteine residues. The nitrobenzenesulfonate group reacts with the thiol group of cysteine residues, forming a covalent bond. This reaction is highly specific and selective, as cysteine is the only amino acid with a thiol group.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can affect the biochemical and physiological properties of proteins and peptides. The covalent modification of cysteine residues can alter protein conformation, stability, and activity. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also affect protein-protein interactions and protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is highly specific and selective, allowing for the selective labeling of proteins and peptides. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling is also compatible with a variety of analytical techniques, including mass spectrometry and fluorescence spectroscopy.
However, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling also has limitations. The covalent modification of cysteine residues can alter protein properties, making it difficult to interpret the results of experiments. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also be affected by the presence of other nucleophiles, such as glutathione and other thiols.
Orientations Futures
There are several future directions for the use of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new labeling strategies that can overcome the limitations of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling. Another direction is the application of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling in the study of protein dynamics and function. Finally, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can be used in the development of new drugs and therapeutics that target specific proteins and peptides.
Méthodes De Synthèse
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is synthesized by reacting 4-morpholinecarbonyl chloride with 2-methoxy-5-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in high yield and purity.
Applications De Recherche Scientifique
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the selective labeling of proteins and peptides. It is commonly used in proteomics research to identify and quantify proteins in complex mixtures. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is also used in the study of protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-15-7-6-13(18(28)19-8-10-26-11-9-19)12-16(15)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBMBIFXACZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

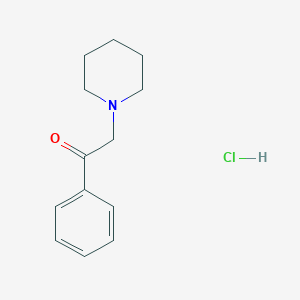
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
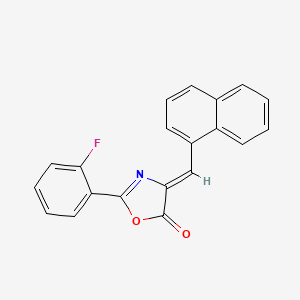
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
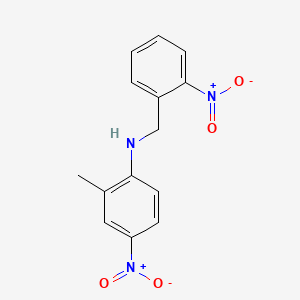
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
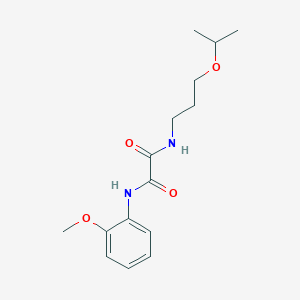
![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)